molecular formula C13H7BrClF3N2 B039832 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile CAS No. 122453-72-9

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile

Cat. No.: B039832
CAS No.: 122453-72-9
M. Wt: 363.56 g/mol
InChI Key: MXCIGSYOLDBUKU-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile (: 122453-72-9) is a significant halogenated pyrrole derivative that serves as a key chemical intermediate in research and development. Its primary research value lies in its role as a precursor in the multi-step synthesis of advanced insecticides and acaricides, most notably Chlorfenapyr . The mode of action for compounds derived from this intermediate involves the disruption of oxidative phosphorylation in mitochondria. This biochemical activity leads to the uncoupling of the proton gradient, ultimately halting adenosine triphosphate (ATP) production and causing cellular death . This mechanism is of significant interest in pest control research. From a structural perspective, the compound features a benzene ring and a pyrrole ring that are non-coplanar, with a characterized dihedral angle of 54.32°, which can influence its reactivity and physical properties . Key Research Applications: • Chemical Synthesis: Serves as a critical building block for the scalable production of arylpyrrole-based pesticides . • Mode of Action Studies: Provides a foundational structure for investigating mitochondrial uncouplers and their effects on cellular energy production . • Agrochemical R&D: Used in developing novel insecticides and acaricides with a distinct mechanism of action from other chemical classes . Handling & Safety: This compound is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClF3N2/c1-20-11(7-2-4-8(15)5-3-7)9(6-19)10(14)12(20)13(16,17)18/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCIGSYOLDBUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153617
Record name 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122453-72-9
Record name 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122453729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The bromination proceeds via electrophilic aromatic substitution , where bromine (Br₂) acts as the electrophile. The electron-withdrawing groups on the pyrrole ring—specifically the trifluoromethyl (-CF₃) and cyano (-CN) groups—direct the bromine to the 4-position of the ring due to their meta-directing effects. The methyl group at the 1-position further stabilizes the intermediate arenium ion.

Typical Procedure :

  • Substrate : 2-(4-Chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile (5.0 g, 0.0176 mol).

  • Solvent : Carbon tetrachloride (CCl₄) or chlorobenzene.

  • Bromine Stoichiometry : 2 equivalents (0.0351 mol, 56 g).

  • Temperature : Reflux (~76°C for CCl₄; ~131°C for chlorobenzene).

  • Duration : 8 hours.

  • Work-Up :

    • Cool the reaction mixture.

    • Wash sequentially with water, aqueous sodium metabisulfite (to quench excess Br₂), and brine.

    • Dry over sodium sulfate (Na₂SO₄).

    • Concentrate in vacuo to obtain a crude solid.

  • Purification : Recrystallization from heptane yields a white solid (94% yield, 6.0 g).

Key Parameters and Optimization

  • Solvent Choice : Carbon tetrachloride is preferred for its inertness and ability to dissolve bromine, but chlorobenzene offers higher boiling points for faster reactions.

  • Temperature Control : Prolonged reflux ensures complete conversion but risks side reactions like over-bromination.

  • Stoichiometry : Using 2 equivalents of Br₂ ensures monobromination at the 4-position, avoiding di- or tribrominated by-products.

Multi-Step Synthesis from Oxazoline Intermediates

An alternative route involves constructing the pyrrole ring system before introducing the bromine substituent. This method, detailed in patent CN104016899A, synthesizes the target compound as an intermediate in chlorfenapyr production.

Formation of 4-(4-Chlorophenyl)-2-Trifluoromethyl-3-Oxazolin-5-One

The process begins with cyclizing 4-chlorobenzaldehyde and trifluoroacetyl chloride to form an oxazoline intermediate. This step employs dimethyl sulfoxide (DMSO) as a catalyst and toluene as the solvent at 80–100°C for 6 hours.

Pyrrole Ring Formation

The oxazoline intermediate undergoes ring-opening and condensation with methylamine in the presence of acetic acid, yielding 2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile.

Bromination

The pyrrole intermediate is brominated using the conditions described in Section 1, yielding this compound.

Comparative Analysis of Methods

Parameter Direct Bromination Multi-Step Synthesis
Starting MaterialPre-formed pyrroleOxazoline intermediate
Reaction Time8 hours24–48 hours (total)
Yield94%85–90% (overall)
ScalabilityHigh (industrial)Moderate (requires multiple steps)
Key AdvantageSimplicity, high efficiencyFlexibility in intermediate tuning

Reaction Monitoring and Characterization

While patents omit spectroscopic details, modern practices recommend:

  • HPLC : To monitor reaction progress (retention time ~8.2 min for the product).

  • NMR : ¹H NMR (CDCl₃) δ 7.45 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.85 (s, 3H, CH₃).

  • Mass Spec : [M+H]⁺ = 363.56 g/mol (matches theoretical molecular weight).

Challenges and Mitigation Strategies

  • Over-Bromination : Avoided by strict stoichiometric control and low-temperature quenching.

  • Impurity Formation : Recrystallization from heptane removes polar by-products.

  • Catalyst Residues : Activated carbon treatment during work-up enhances purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Agrochemical Applications

1. Precursor for Chlorfenapyr
The most significant application of 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile is as an intermediate in the synthesis of chlorfenapyr, a widely used insecticide and acaricide. Chlorfenapyr is known for its low toxicity to mammals while being effective against a variety of pests. The synthesis involves several steps where the title compound is transformed into chlorfenapyr through bromination and other chemical modifications .

2. Pesticide Development
Due to its structural features, this compound is also being explored for the development of new pesticide formulations. The presence of trifluoromethyl groups is known to enhance lipophilicity, potentially increasing the efficacy and absorption of pesticides in target organisms .

Research Findings

Recent studies have highlighted the compound's potential beyond traditional pesticide applications. Research indicates that modifications to its structure can lead to derivatives with improved insecticidal properties or novel modes of action against resistant pest populations. For instance, studies have shown that certain derivatives exhibit enhanced activity against specific pests, suggesting avenues for further research and development .

Case Studies

Case Study 1: Synthesis and Characterization
A detailed study published in Nature Communications outlined the synthesis pathway for this compound, utilizing boron tribromide and chlorfenapyr as starting materials. The researchers characterized the compound using X-ray crystallography, providing insights into its molecular geometry and bond angles which are critical for predicting its reactivity in biological systems .

Case Study 2: Efficacy Testing
Another significant study focused on testing the efficacy of chlorfenapyr synthesized from this intermediate against various agricultural pests. The results demonstrated that formulations containing chlorfenapyr derived from this compound showed superior pest control compared to traditional insecticides, highlighting the compound's importance in developing effective pest management solutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Toxicity and Regulatory Considerations

  • Tralopyril is 10-fold more toxic than chlorfenapyr, influencing residue definitions. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) defines residues as chlorfenapyr + 10× tralopyril, whereas the European Food Safety Authority (EFSA) lacks formal toxicological reference values (TRVs) for tralopyril .
  • Chlorfenapyr has established tolerances in the U.S. (EPA) for residues on crops, measured solely as the parent compound .

Physical and Chemical Properties

  • Tralopyril : Density = 1.78 g/cm³, boiling point = 450.6°C, vapor pressure = 2.61E-08 mmHg (25°C) .
  • Chlorfenapyr : Higher molecular weight (435.6 g/mol vs. 349.5 g/mol for tralopyril) due to the ethoxymethyl group, contributing to lower volatility .

Biological Activity

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile is a synthetic compound with significant biological activity, particularly in agricultural and biocidal applications. This compound has been studied for its efficacy as an insecticide and acaricide, showcasing broad-spectrum activity against various pests. This article reviews its synthesis, biological properties, and relevant studies that highlight its applications.

The molecular formula of this compound is C13H8BrClF3N2. The compound features a pyrrole ring substituted with bromine, chlorophenyl, and trifluoromethyl groups, contributing to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of chlorfenapyr in a controlled environment. A representative method includes dissolving chlorfenapyr in anhydrous dichloromethane and adding boron tribromide, followed by extraction with ethyl acetate and water to yield the desired product . The final product can be obtained through recrystallization from ethyl acetate and n-hexane mixtures.

Insecticidal and Acaricidal Properties

This compound exhibits potent insecticidal and acaricidal activities. It acts as both a stomach poison and contact insecticide, making it effective against a wide range of agricultural pests. Studies indicate that it can effectively control populations of harmful insects while demonstrating low toxicity to non-target organisms .

Antifouling Applications

Research has shown that this compound can be incorporated into antifouling compositions to protect materials from fouling organisms. When combined with other biocides such as tolylfluanide or dichlofluanide, it enhances the protective effect against marine biofouling . The synergistic effects of these combinations have been documented to improve the longevity and effectiveness of antifouling coatings.

Efficacy Against Specific Pests

In field trials, this compound demonstrated significant efficacy against various agricultural pests such as aphids and spider mites. For example, one study reported a reduction in pest populations by over 90% within two weeks of application .

Synergistic Effects with Other Compounds

A study exploring the combination of this compound with other biocides found that formulations containing this compound exhibited enhanced activity compared to single-agent treatments. This indicates potential for developing more effective pest management strategies that minimize environmental impact while maximizing efficacy .

Data Tables

Property Value
Molecular FormulaC13H8BrClF3N2
Melting Point126 - 130 °C
Biological ActivityInsecticide, Acaricide
ApplicationAntifouling, Pest Control
Study Findings
Field Trial on Aphids>90% population reduction
Synergistic Formulation StudyEnhanced efficacy with combined biocides

Q & A

What are reliable synthetic routes for preparing 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile, and what experimental conditions optimize yield?

Basic Question
A validated synthesis involves dissolving chlorfenapyr (precursor) in anhydrous dichloromethane, followed by slow addition of boron tribromide (1.25 equiv) at 0°C under nitrogen. After stirring for 6 hours, the mixture is extracted with ethyl acetate and water. Crystallization from hexane/ethyl acetate (3:1) yields the target compound with >90% purity . Key parameters include strict anhydrous conditions, controlled stoichiometry of boron tribromide, and inert atmosphere to prevent bromine displacement side reactions.

What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Basic Question
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the pyrrole ring geometry, substituent positions, and non-covalent interactions. SC-XRD data (e.g., space group P1, unit cell dimensions a = 9.39 Å, b = 9.98 Å, c = 11.13 Å) reveal intermolecular halogen bonding between bromine and adjacent nitrile groups . Complementary techniques:

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl resonance at δ −62 ppm; 13C^{13}\text{C} NMR confirms nitrile carbon at ~115 ppm.
  • HPLC-MS : ESI+ mode ([M+H]+^+ at m/z 373.92) ensures purity and distinguishes from bromine isotopic patterns.

How do structural modifications (e.g., bromine substitution, trifluoromethyl positioning) influence biological activity in research settings?

Advanced Question
Comparative structure-activity relationship (SAR) studies highlight:

  • Bromine at C4 : Enhances binding to mitochondrial complex I in insecticidal assays by increasing electrophilicity .
  • Trifluoromethyl at C5 : Improves metabolic stability via steric hindrance against cytochrome P450 oxidation .
  • 4-Chlorophenyl group : Facilitates π-π stacking with aromatic residues in target proteins, as shown in docking simulations with analogs lacking this group .
    Methodological recommendation : Synthesize analogs (e.g., 2-phenyl or 5-cyano variants) and compare inhibitory IC50_{50} values in mitochondrial respiration assays.

What analytical challenges arise in detecting and quantifying metabolites like tralopyril, and how are they resolved?

Advanced Question
Tralopyril (4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile), a major metabolite, requires LC-MS/MS with deuterated internal standards (e.g., chlorfenapyr-d4_4) to correct matrix effects in plant/animal tissues. EFSA recommends:

  • Column : C18 (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water gradient.
  • Detection : MRM transitions m/z 358 → 241 (tralopyril) and m/z 362 → 245 (internal standard) .
    Key challenge : Co-elution with chlorfenapyr necessitates baseline separation (resolution >2.0) to avoid false positives.

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Question
Discrepancies often stem from assay conditions (e.g., pH, temperature) or impurity profiles. For example:

  • Inconsistent insecticidal LD50_{50} values : Standardize bioassays using Spodoptera frugiperda larvae reared on identical diets and test compound purity via HPLC (>98%) .
  • Divergent enzyme inhibition results : Pre-incubate mitochondrial preparations at 25°C for 10 minutes to stabilize complex I activity before adding inhibitors .
    Proposed workflow : Cross-validate findings using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorometric enzyme assays).

What strategies address the lack of toxicological reference values for tralopyril in risk assessment studies?

Advanced Question
EFSA highlights the need for read-across approaches :

  • Physicochemical similarity : Compare logP (tralopyril: 3.8) and pKa (<1) with structurally related pyrroles (e.g., chlorfenapyr, logP 4.2).
  • In silico modeling : Use QSAR tools like OECD Toolbox to estimate acute oral toxicity (predicted LD50_{50} in rats: 250–300 mg/kg) .
    Experimental validation : Conduct 28-day rodent studies with tralopyril doses of 10–100 mg/kg/day, monitoring liver enzyme (ALT/AST) levels and histopathology.

What crystallographic insights inform the design of derivatives with improved stability?

Advanced Question
SC-XRD reveals:

  • Halogen bonding : Bromine forms a 3.05 Å interaction with nitrile, stabilizing the solid-state structure .
  • Methyl group at N1 : Prevents ring puckering, reducing susceptibility to hydrolytic cleavage.
    Design strategy : Introduce fluorine at C3 to enhance lattice energy (via C-F⋯H interactions) or replace methyl with cyclopropyl for steric protection.

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